Moxifloxacin hydrochloride monohydrate is a fourth-generation synthetic fluoroquinolone antibacterial agent that has been widely used in the treatment of various bacterial infections. It is known for its broad spectrum of antibacterial activity, including activity against penicillin-resistant Streptococcus pneumoniae, and its good penetration into peripheral tissues and inflammatory fluids1 9. Moxifloxacin is available in both intravenous and oral formulations, which, along with its once-daily administration schedule, makes it a convenient option for patients9.
Moxifloxacin has been found to be effective in the treatment of uncomplicated skin and skin structure infections. Clinical trials have shown that moxifloxacin is as effective as cephalexin in treating these infections, with a clinical resolution rate of 84% in patients aged 18 years and older1.
A thermo-sensitive hydrogel system containing moxifloxacin hydrochloride has been developed for improved ocular delivery. This system has shown promising potential for enhancing the ocular delivery of moxifloxacin for the treatment of bacterial infections, with improved and prolonged antibacterial activity against Staphylococcus aureus compared to plain moxifloxacin and marketed moxifloxacin eye drops5.
Moxifloxacin has demonstrated early bactericidal activity in the treatment of pulmonary tuberculosis. A prospective, randomized study showed that moxifloxacin exhibits an early bactericidal activity comparable to that of isoniazid, suggesting its potential as an effective treatment option for tuberculosis6.
Moxifloxacin is designed to treat community-acquired respiratory tract infections and has shown excellent penetration into upper and lower respiratory tissues. Its pharmacokinetic and pharmacodynamic properties suggest that it can minimize the emergence of bacterial resistance, making it a suitable choice for treating respiratory tract infections8.
Research has indicated that moxifloxacin can pose ecological risks to aquatic organisms, such as Microcystis aeruginosa, a cyanobacterium. Exposure to moxifloxacin can lead to a decline in photosynthetic fluorescence intensity, oxidative stress, and an increase in microcystin release, which are concerning for environmental health10.
Moxifloxacin hydrochloride monohydrate is derived from moxifloxacin, which is synthesized through a series of chemical reactions involving various intermediates. It is classified as a synthetic antibacterial agent, specifically targeting Gram-positive and Gram-negative bacteria. The compound is often used in clinical settings to treat respiratory tract infections, skin infections, and intra-abdominal infections .
The synthesis of moxifloxacin hydrochloride monohydrate involves several critical steps:
Moxifloxacin hydrochloride monohydrate has a complex molecular structure characterized by:
The structure includes:
The presence of these functional groups contributes to its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .
Moxifloxacin hydrochloride monohydrate participates in several chemical reactions that are crucial for its pharmacological activity:
The drug's interactions with biological systems are influenced by its ability to undergo protonation at physiological pH, affecting its charge and solubility.
The mechanism of action of moxifloxacin hydrochloride monohydrate involves:
Studies have shown that moxifloxacin has a higher binding affinity for these enzymes compared to other fluoroquinolones, enhancing its antibacterial potency against resistant strains .
Moxifloxacin hydrochloride monohydrate exhibits several important physical and chemical properties:
The compound shows polymorphism, existing in multiple forms (anhydrous, monohydrate), which can influence its stability and solubility characteristics .
Moxifloxacin hydrochloride monohydrate is utilized primarily in medical applications:
Research continues into optimizing formulations that enhance bioavailability and minimize resistance development among bacterial pathogens .
Moxifloxacin Hydrochloride Monohydrate is a fluoroquinolone antibiotic with the systematic name 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride monohydrate. Its molecular formula is C₂₁H₂₇ClFN₃O₅, corresponding to a molecular weight of 455.91 g/mol [1] [7] [9]. The structure integrates a protonated nitrogen in the piperazinyl ring, a chloride counterion, and a stoichiometric water molecule within the crystal lattice.
X-ray crystallography confirms a triclinic crystal system with space group P-1. The asymmetric unit contains one Moxifloxacin cation, one chloride anion, and one water molecule. Key structural features include:
Table 1: Key Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P-1 |
Hydrogen Bond Distances | N⁺–H···O (2.67–2.72 Å) |
O–H···Cl (3.15 Å) | |
Torsion Angle (C8–O–CH₃) | 2.5° |
The cyclopropyl moiety at N1 and methoxy group at C8 are nearly coplanar with the quinoline ring, optimizing crystal packing through van der Waals interactions [7].
Moxifloxacin Hydrochloride exhibits polymorphic diversity, with hydrate forms demonstrating distinct physicochemical properties. Patent literature identifies two stable hydrate crystalline modifications: Form α1 and Form α2 [2] [5].
Form α1 is characterized by an X-ray Powder Diffraction (XRPD) pattern with peaks at 5.6, 7.0, 8.3, 9.9, 14.3, 15.4, 17.2, 20.2, 23.4, 26.4, 27.3, and 29.0 ± 0.2° 2θ. Its Differential Scanning Calorimetry (DSC) thermogram shows a single endothermic peak at 250°C (enthalpy ≈74 J/g), corresponding to dehydration and melt decomposition [2] [5]. Solid-state ¹³C Nuclear Magnetic Resonance (NMR) reveals 18 distinct carbon resonances, confirming asymmetric unit homogeneity [5].
Form α2 displays XRPD peaks at 5.7, 7.1, 8.4, 10.2, 14.4, 16.9, 19.1, 21.5, 26.3, and 27.2 ± 0.2° 2θ. Its DSC endotherm occurs at a higher temperature (253°C, enthalpy ≈131 J/g), indicating enhanced thermal stability. The solid-state ¹³C NMR spectrum differs significantly from Form α1, particularly in the carbonyl region (δ 165–180 ppm), confirming divergent crystal packing [5].
Table 2: Polymorph Comparison
Characteristic | Form α1 | Form α2 |
---|---|---|
XRPD Peaks (2θ) | 5.6, 7.0, 8.3, 9.9 | 5.7, 7.1, 8.4, 10.2 |
DSC Endotherm (°C) | 250 | 253 |
Enthalpy (J/g) | 74 | 131 |
Stability | Hygroscopic | Reduced hygroscopicity |
Polymorph stability is solvent-mediated: Form α1 crystallizes from aqueous hydrochloric acid, while Form α2 requires aprotic polar solvents (e.g., dimethyl sulfoxide) mixed with water [2] [5].
The synthesis of Moxifloxacin Hydrochloride Monohydrate involves a borate-mediated cyclization as a key step, followed by salt formation and hydrate crystallization [3] [4] [9].
Key Synthetic Steps:
Critical process parameters include:
Moxifloxacin Hydrochloride Monohydrate undergoes photolytic degradation in the solid state, following first-order kinetics. Ultraviolet A (UVA) radiation (320–400 nm) induces decarboxylation, defluorination, and pyrrolidine ring oxidation [6].
Degradation Pathways:
Degradation kinetics in powdered tablets under UVA (365 nm, 60% RH) show:
Table 3: Solid-State Degradation Kinetics
Condition | Rate Constant (h⁻¹) | Half-life (h) |
---|---|---|
UVA (25°C, 60% RH) | 0.042 | 16.5 |
Visible Light (25°C) | 0.005 | 138.6 |
Dark Control (40°C) | 0.001 | 693.0 |
Differential Scanning Calorimetry thermograms of irradiated samples show peak broadening (230–240°C) and reduced enthalpy, correlating with crystalline lattice disruption [6]. Stabilization strategies include:
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: 5042-08-0